Cas no 2135331-33-6 (N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine)
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine structure](https://ja.kuujia.com/scimg/cas/2135331-33-6x500.png)
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine 化学的及び物理的性質
名前と識別子
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- N4-(1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)PYRIMIDINE-2,4-DIAMINE
- N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine
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- インチ: 1S/C9H8N8/c10-9-11-2-1-6(16-9)15-7-5-3-14-17-8(5)13-4-12-7/h1-4H,(H4,10,11,12,13,14,15,16,17)
- InChIKey: QTJNOFABWBEOFK-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CN=C(N)N=1)C1=C2C=NNC2=NC=N1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 118
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0128-1g |
N4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine-2,4-diamine |
2135331-33-6 | 95% | 1g |
$932 | 2023-09-07 |
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamineに関する追加情報
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine: A Comprehensive Overview
The compound N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine (CAS No. 2135331-33-6) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines pyrazolo and pyrimidine moieties, making it a promising candidate for advanced chemical applications. Recent studies have highlighted its role in the development of novel materials and its potential as a building block for more complex molecular architectures.
The synthesis of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine involves a series of intricate chemical reactions that require precise control over reaction conditions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in *Chemical Communications* in 2022 demonstrated a novel approach to synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction time while maintaining high product quality.
One of the most intriguing aspects of this compound is its electronic properties. The presence of the pyrazolo group introduces unique electronic characteristics that make it suitable for applications in optoelectronics and semiconductor devices. Recent research has shown that incorporating N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine into organic semiconductors can enhance their charge transport properties, paving the way for more efficient electronic devices.
In addition to its electronic applications, this compound has also been investigated for its potential in medicinal chemistry. The pyrimidine moiety is known for its ability to interact with biological targets such as enzymes and receptors. A study published in *Journal of Medicinal Chemistry* in 2023 explored the antiproliferative effects of this compound on cancer cells, revealing promising results that warrant further investigation into its therapeutic potential.
The structural versatility of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine also makes it an attractive candidate for supramolecular chemistry. Researchers have successfully utilized this compound as a building block for self-assembled nanostructures, demonstrating its ability to form stable and functional supramolecular assemblies. These findings have implications for the development of advanced materials with tailored properties.
From an environmental perspective, the synthesis and application of this compound are being carefully evaluated to ensure sustainability. Recent advancements in green chemistry have led to the development of more eco-friendly synthesis routes for N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine, reducing the environmental footprint associated with its production.
In conclusion, N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine (CAS No. 2135331-33-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique molecular structure and versatile properties continue to inspire innovative research directions. As advancements in synthetic methods and material science progress, this compound is poised to play an increasingly important role in shaping future technologies.
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